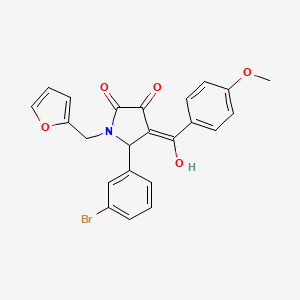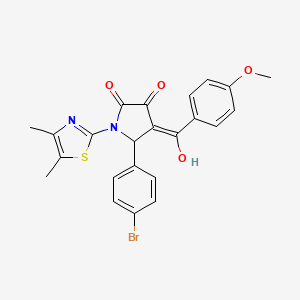![molecular formula C17H30N2O4 B5289000 N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide](/img/structure/B5289000.png)
N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic benefits in cancer treatment.
Mechanism of Action
N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, this compound reduces the production of rRNA and disrupts the protein synthesis machinery in cancer cells. This leads to cell death and inhibition of tumor growth. This compound has been found to be selective for cancer cells, sparing normal cells from its effects.
Biochemical and Physiological Effects:
This compound has been found to induce DNA damage response in cancer cells, leading to cell cycle arrest and apoptosis. It has also been found to affect the expression of genes involved in cell proliferation and survival. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. It has also been found to have synergistic effects when combined with other cancer treatments, making it a potential candidate for combination therapy. However, this compound has some limitations for lab experiments, including the need for specialized equipment and expertise to perform RNA polymerase I transcription assays. It also requires careful handling due to its cytotoxic effects.
Future Directions
There are several future directions for the study of N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide. One area of interest is the development of biomarkers to predict response to this compound treatment. Another area of research is the identification of potential resistance mechanisms to this compound, which could inform the development of new treatment strategies. This compound is also being investigated for its potential use in combination with immunotherapy. Finally, there is ongoing research to optimize the dosing and scheduling of this compound to maximize its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that targets RNA polymerase I transcription and has potential therapeutic benefits in cancer treatment. Its selective effects on cancer cells and synergistic effects with other cancer treatments make it a potential candidate for combination therapy. Further research is needed to optimize its dosing and scheduling, identify potential resistance mechanisms, and develop biomarkers to predict response to treatment.
Synthesis Methods
The synthesis of N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved through a cyclization reaction. The final product is obtained through purification and isolation steps. The synthesis of this compound has been extensively described in the literature and is considered to be a reliable method.
Scientific Research Applications
N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide has been studied extensively in preclinical models of cancer and has shown promising results. It has been found to be effective in inhibiting the growth of cancer cells, inducing cell death, and reducing tumor size. This compound has been tested in a variety of cancer types, including breast, ovarian, and pancreatic cancer. It has also been found to have synergistic effects when combined with other cancer treatments, such as chemotherapy and radiation therapy.
Properties
IUPAC Name |
N-cyclooctyl-4-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c20-14-10-11-19(12-15(14)21)17(23)9-8-16(22)18-13-6-4-2-1-3-5-7-13/h13-15,20-21H,1-12H2,(H,18,22)/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFSNZJDAHSHDX-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC(=O)N2CCC(C(C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)NC(=O)CCC(=O)N2CC[C@@H]([C@H](C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B5288919.png)
![2-[1-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)propyl]-1-isoindolinone](/img/structure/B5288920.png)

![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1,4-diazepane](/img/structure/B5288930.png)

![N,2-dimethyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5288936.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5288944.png)
![3,4-dimethyl-6-{[(5-methyl-2-pyridinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5288945.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5288959.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5288960.png)
![6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5288968.png)
![3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5288980.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5288991.png)
![methyl 2-[5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5289006.png)
